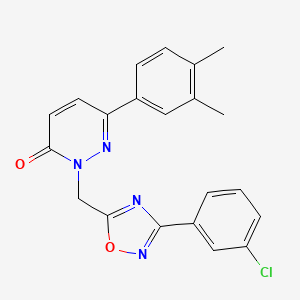

![molecular formula C11H14N4O2 B2726736 5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid CAS No. 890621-55-3](/img/structure/B2726736.png)

5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

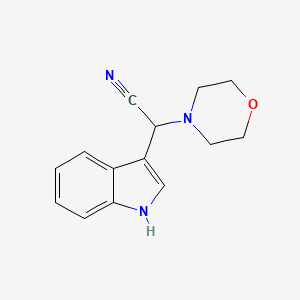

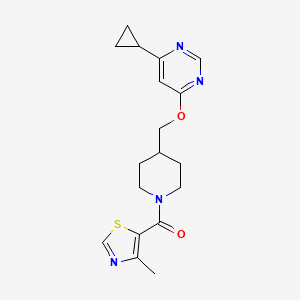

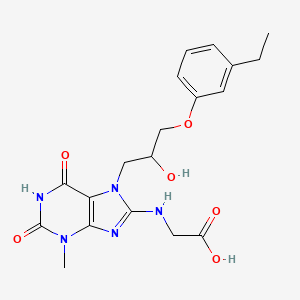

“5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities, which can be attributed to their ability to readily bind with a variety of enzymes and receptors in the biological system . This binding capability is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the triazole compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are influenced by their molecular structure, which includes two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system, contributing to their versatile biological activities .Applications De Recherche Scientifique

Synthesis and Structural Analysis

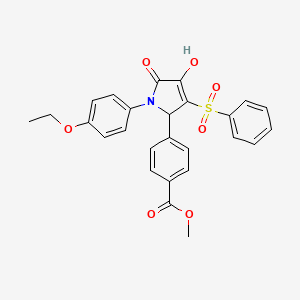

Research on the synthesis and structural analysis of related triazolopyrimidine derivatives provides insights into the chemical behavior and properties of "5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid". Studies have focused on the imine-enamine tautomerism of dihydroazolopyrimidines, revealing the steric effects and the tautomeric equilibrium for dihydro-1,2,4-triazolo[1,5-a]pyrimidines. The introduction of bulky substituents like the tert-butyl group has been shown to affect the planarity of the dihydropyrimidine ring, indicating the influence of steric hindrance on molecular structure and stability (Desenko et al., 1993). Additionally, efficient and regioselective synthesis methods for triazolopyrimidine derivatives have been developed, showcasing the versatility of this chemical scaffold in the preparation of biologically active compounds (Massari et al., 2017).

Antimicrobial and Antitumor Applications

Triazolopyrimidines have been explored for their potential antimicrobial and antitumor applications. For instance, triorganotin(IV) derivatives of triazolopyrimidine compounds have been synthesized and evaluated for in vitro antimicrobial activity against Gram-positive bacteria, demonstrating the therapeutic potential of these compounds (Ruisi et al., 2010). Another study synthesized and evaluated the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, indicating the capacity of these derivatives to inhibit the growth of various cancer cell lines (Hafez & El-Gazzar, 2009).

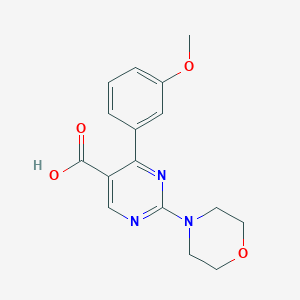

Supramolecular Assemblies and Chemosensing

Triazolopyrimidine derivatives have also been investigated for their roles in forming supramolecular assemblies and acting as chemosensors. The dihydropyrimidine functionality, for example, has been identified as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting the potential of these compounds in materials science and nanotechnology (Fonari et al., 2004). Additionally, properties of a triazolopyridine system have been explored as a molecular chemosensor for metal ions, anions, and amino acids, showcasing the diverse applications of triazolopyrimidine derivatives in chemical sensing and molecular recognition (Chadlaoui et al., 2006).

Mécanisme D'action

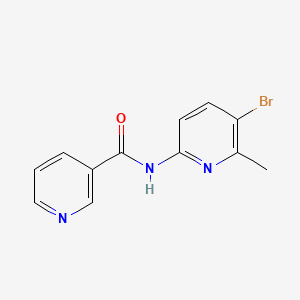

The mechanism of action of triazole compounds is largely attributed to their ability to bind with a variety of enzymes and receptors in the biological system . This binding capability is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the triazole compounds .

Orientations Futures

The future directions for the study and application of triazole compounds, including “5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid”, involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . This is due to the increasing number of multidrug-resistant microbial pathogens, which poses a significant challenge to the healthcare industry .

Propriétés

IUPAC Name |

5-tert-butyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-13-14-10-12-7(9(16)17)5-8(15(6)10)11(2,3)4/h5H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSDWAQAWWRUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC(=N2)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)